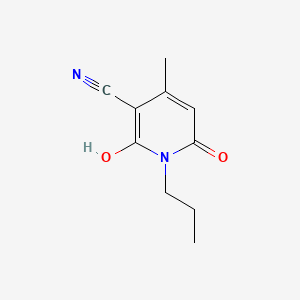

6-羟基-4-甲基-2-氧代-1-丙基-1,2-二氢吡啶-3-羧腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

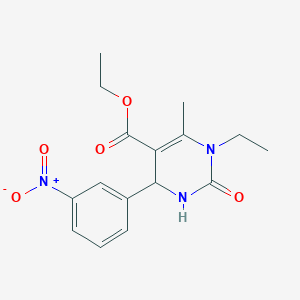

6-Hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the CAS Number: 54481-10-6 . It has a molecular weight of 192.22 . The InChI code for this compound is 1S/C10H12N2O2/c1-3-4-12-9 (13)5-7 (2)8 (6-11)10 (12)14/h5,13H,3-4H2,1-2H3 .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . It has been used in the preparation of novel azo dye ligand and its Cu (II), Co (II) and Ni (II) transition complexes .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as UV–Vis, FT-IR, 1 H NMR, LC–MS, TGA and magnetic susceptibility measurement . The molar conductance indicates that all the metal complexes are non-electrolytic in nature .Chemical Reactions Analysis

Based on spectral data, square planar geometry was deduced for Cu (II) and Ni (II) complexes, Co (II) complex has tridentate chelation of ligand and produce an octahedral geometry around the metal ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 192.22 . The compound is stored at a temperature of 28 C .科学研究应用

Synthesis of Tautomeric Forms

The compound can exist in tautomeric forms, and the state of equilibrium of the product in DMSO-d6 was studied by 1H and 13C NMR spectroscopy . This property can be useful in various chemical reactions and syntheses .

Production of Dyes and Pigments

6-Hydroxy-4-methyl-2-oxo-1-(substituted phenyl)-1,2-dihydropyridine-3-carbonitriles are compounds which are mostly used as coupling components in the synthesis of various pyridone azo dyes and pigments . This makes it valuable in the textile and paint industries .

Biological Studies

The compound and its metal complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer . All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid .

Anticancer Activity

Tested compounds showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines . This suggests potential applications in cancer treatment research .

Inhibitors of Phosphodiesterases and AMPA-receptors

6-Alkyl-substituted 1,2-dihydropyridin-2-ones are used in medicine as selective inhibitors of phosphodiesterases and AMPA-receptors . This suggests potential applications in the development of new drugs .

Wound Healing and Cold Resistance in Insects

In insects, the compound may be involved in wound healing, pesticide sensitivity, and cold resistance . This suggests potential applications in entomology and pest control .

属性

IUPAC Name |

2-hydroxy-4-methyl-6-oxo-1-propylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-3-4-12-9(13)5-7(2)8(6-11)10(12)14/h5,14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOHMYSTVUMOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(C(=C1O)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methoxypyridin-4-yl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2662333.png)

![N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide](/img/no-structure.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2662338.png)

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone](/img/structure/B2662347.png)

![4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2662349.png)